molecular formula C21H24N4O3S2 B11626471 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626471
M. Wt: 444.6 g/mol
InChI Key: JEZMYYRPVZLFMZ-SXGWCWSVSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the morpholine and thiazolidine moieties. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-(2,6-dimethylmorpholin-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
  • cis-2,6-Dimethylmorpholine

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features several functional groups that contribute to its biological activity:

  • Morpholine Ring : Provides solubility and potential interactions with biological targets.
  • Thiazolidinone Moiety : Known for its antimicrobial and anti-inflammatory properties.
  • Pyrido[1,2-a]pyrimidinone Core : Associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Target CompoundStaphylococcus aureus16 µg/mL

The target compound demonstrated a lower MIC compared to other tested compounds, indicating a stronger antibacterial effect .

Anti-inflammatory Effects

In addition to antimicrobial properties, thiazolidinone derivatives have been reported to possess anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Inhibition of Inflammatory Cytokines

A study evaluated the anti-inflammatory activity of the target compound in a lipopolysaccharide (LPS)-induced inflammation model. The results showed a significant reduction in levels of TNF-alpha and IL-6, suggesting that the compound may modulate inflammatory pathways effectively .

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Disruption of Protein Interactions : It may interfere with protein-protein interactions crucial for bacterial virulence or inflammatory responses .
  • Modulation of Gene Expression : The compound could affect transcription factors related to inflammation and infection control.

Synthesis and Evaluation

The synthesis of the target compound has been reported through various methods, including solid-phase synthesis techniques. Following synthesis, comprehensive evaluations were conducted to assess biological activity across multiple assays.

Table 2: Summary of Biological Evaluations

Study FocusMethodologyKey Findings
Antibacterial ActivityDisk diffusion methodEffective against Gram-positive bacteria
Anti-inflammatory ActivityELISA for cytokine measurementSignificant reduction in TNF-alpha levels
CytotoxicityMTT assay on cancer cell linesLow cytotoxicity observed

These findings highlight the potential therapeutic applications of the compound in treating infections and inflammatory diseases .

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-5-24-20(27)16(30-21(24)29)9-15-18(23-10-13(3)28-14(4)11-23)22-17-12(2)7-6-8-25(17)19(15)26/h6-9,13-14H,5,10-11H2,1-4H3/b16-9-

InChI Key

JEZMYYRPVZLFMZ-SXGWCWSVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CC(OC(C4)C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CC(OC(C4)C)C)SC1=S

Origin of Product

United States

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